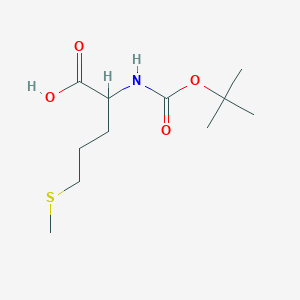

(R)-2-((tert-Butoxycarbonyl)amino)-5-(methylthio)pentanoic acid

Description

(R)-2-((tert-Butoxycarbonyl)amino)-5-(methylthio)pentanoic acid is a non-natural amino acid derivative featuring a tert-butoxycarbonyl (Boc)-protected α-amino group and a methylthio (-SCH₃) substituent at the fifth carbon of the pentanoic acid backbone (CAS: 2044710-27-0) . Its stereochemistry (R-configuration) and functional groups make it a versatile intermediate in peptide synthesis and drug discovery. The Boc group enhances stability during solid-phase peptide synthesis (SPPS), while the methylthio side chain may contribute to lipophilicity or bioactivity, such as enzyme inhibition or receptor binding .

Properties

Molecular Formula |

C11H21NO4S |

|---|---|

Molecular Weight |

263.36 g/mol |

IUPAC Name |

2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-methylsulfanylpentanoic acid |

InChI |

InChI=1S/C11H21NO4S/c1-11(2,3)16-10(15)12-8(9(13)14)6-5-7-17-4/h8H,5-7H2,1-4H3,(H,12,15)(H,13,14) |

InChI Key |

BBKWPHNJSWWLBV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCCSC)C(=O)O |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of (R)-2-((tert-Butoxycarbonyl)amino)-5-(methylthio)pentanoic acid typically involves:

- Introduction of the Boc protecting group on the amino function

- Incorporation of the methylthio substituent on the pentanoic acid chain

- Control of stereochemistry to obtain the (R)-enantiomer

- Purification to achieve high chemical and optical purity

Two main approaches are documented:

- Asymmetric catalytic hydrogenation of precursor compounds

- Stepwise functional group transformations starting from chiral amino acid derivatives

Asymmetric Catalytic Hydrogenation Approach

A notable method described in patent CN115286504B involves the asymmetric catalytic hydrogenation of a precursor compound bearing a suitable leaving group and protecting groups to yield the target this compound with high enantiomeric excess and yield.

| Parameter | Specification |

|---|---|

| Catalyst | Chloro {(S)-(+)-5,5'-bis[bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphino]-4,4'-bis-1,3-benzodioxin}(p-toluene)ruthenium chloride |

| Solvent | Alcohols (methanol or ethanol preferred) |

| Hydrogen pressure | 0.5 – 1 MPa |

| Temperature | 50 – 70 °C (optimal 55 – 65 °C) |

| Reaction time | ≥ 4 hours |

| Post-treatment | Filtration, impurity removal, phase separation with ethyl acetate extraction |

The precursor compound is synthesized by reacting a suitable intermediate with tert-butyl bromoacetate in tetrahydrofuran (THF) under inert atmosphere and low temperature (≤ 10 °C), often in the presence of potassium tert-butoxide as a base to facilitate the reaction.

This method achieves:

- High yield and purity of the (R)-enantiomer

- Simple post-reaction workup

- Scalability for pharmaceutical applications

Boc Protection and Methylthio Group Introduction

The Boc protecting group is introduced typically by reacting the free amino acid or its derivatives with di-tert-butyl dicarbonate (Boc2O) under controlled conditions to protect the amine functionality and prevent side reactions during further synthetic steps.

The methylthio group (-SCH3) is introduced either by:

- Direct substitution reactions on a suitable halogenated pentanoic acid derivative

- Using methylthiolating reagents or via sulfur-containing intermediates

The stereochemistry is controlled by starting from optically pure amino acid precursors or by employing chiral catalysts in hydrogenation steps.

Experimental Data and Preparation Protocols

Preparation of this compound (Example Protocol)

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | React compound III with tert-butyl bromoacetate in THF | Molar ratio 1:1–1.2, temperature -10 to 10 °C, under inert gas, potassium tert-butoxide as base |

| 2 | Asymmetric catalytic hydrogenation of intermediate | Catalyst as above, methanol solvent, 0.5–1 MPa H2, 55–65 °C, ≥4 h |

| 3 | Post-reaction workup | Filtration, ethyl acetate extraction, concentration under reduced pressure |

| 4 | Purification | Removal of impurities by washing and separation |

This protocol yields this compound with high purity suitable for further pharmaceutical synthesis.

Solubility and Stock Solution Preparation

For research applications, the compound's solubility and preparation of stock solutions are critical. Data from GLP Bio indicates:

| Amount (mg) | Solvent Volume for 1 mM (mL) | Solvent Volume for 5 mM (mL) | Solvent Volume for 10 mM (mL) |

|---|---|---|---|

| 1 | 3.7972 | 0.7594 | 0.3797 |

| 5 | 18.9861 | 3.7972 | 1.8986 |

| 10 | 37.9723 | 7.5945 | 3.7972 |

Solvents include DMSO, PEG300, Tween 80, and water mixtures, with careful stepwise addition to ensure clarity and solubility.

Analysis and Comparison of Preparation Methods

| Aspect | Asymmetric Catalytic Hydrogenation Method | Boc Protection & Substitution Method |

|---|---|---|

| Stereocontrol | High, via chiral catalyst | Dependent on starting material stereochemistry |

| Reaction conditions | Mild temperature (50–70 °C), moderate pressure (0.5–1 MPa) | Room temperature to low temperature for Boc protection |

| Catalyst | Ruthenium-based chiral catalyst | Not required |

| Purification | Filtration and organic extraction | Standard washing and crystallization |

| Yield and purity | High yield and enantiomeric purity | Moderate to high depending on starting material |

| Scalability | Suitable for industrial scale | Suitable for lab scale and intermediate scale |

Chemical Reactions Analysis

Types of Reactions

2-([(TERT-BUTOXY)CARBONYL]AMINO)-5-(METHYLSULFANYL)PENTANOICACID undergoes various types of chemical reactions, including:

Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Substitution: The Boc group can be selectively removed to expose the amino group, which can then participate in further substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Trifluoroacetic acid, hydrochloric acid in methanol.

Substitution: Di-tert-butyl dicarbonate, sodium hydroxide, 4-dimethylaminopyridine.

Major Products Formed

Oxidation: Sulfoxide, sulfone derivatives.

Reduction: Deprotected amino acid.

Substitution: Various substituted amino acid derivatives.

Scientific Research Applications

2-([(TERT-BUTOXY)CARBONYL]AMINO)-5-(METHYLSULFANYL)PENTANOICACID is widely used in scientific research, particularly in the fields of:

Chemistry: As a building block in organic synthesis and peptide chemistry.

Biology: In the synthesis of biologically active peptides and proteins.

Medicine: As a precursor in the development of pharmaceutical compounds.

Industry: In the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-([(TERT-BUTOXY)CARBONYL]AMINO)-5-(METHYLSULFANYL)PENTANOICACID involves the protection of the amino group, which prevents unwanted side reactions during synthesis. The Boc group can be selectively removed under acidic conditions, allowing the amino group to participate in subsequent reactions. This selective protection and deprotection mechanism is crucial in peptide synthesis and other organic transformations .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in the Pentanoic Acid Backbone

Tertiary Amine-Substituted Analogs

Compounds such as (S)-2-((Fmoc)amino)-5-(piperidin-1-yl)pentanoic acid hydrochloride (L-2a) and (S)-2-((Fmoc)amino)-5-(azepan-1-yl)pentanoic acid hydrochloride (2b) () replace the methylthio group with tertiary amines. These analogs exhibit:

- Enhanced solubility in polar solvents due to protonatable amine groups.

- Applications in cell-penetrating peptides and peptide mimetics .

- Higher synthetic yields (85–98%) under Ru-catalyzed reductive amination conditions compared to sulfur-containing analogs .

Sulfur-Containing Analogs

(R)-Fmoc-2-amino-5-(tritylthio)pentanoic acid (): The tritylthio (-S-Tr) group offers steric protection for thiols, preventing oxidation during synthesis. Lower reactivity compared to methylthio due to bulky trityl, requiring deprotection steps for further functionalization.

(S)-2-amino-5-(2-(methylthio)acetimidamido)pentanoic acid (): Features a methylthio-acetimidamido side chain, acting as a potent neuronal nitric oxide synthase (nNOS) inhibitor (IC₅₀ in nM range).

Hydrocarbon and Aromatic Analogs

- 5-[N-(1'-phenylcyclohexyl)amino]pentanoic acid (): Arylcyclohexylamine substituents enable antibody generation against phencyclidine (PCP) receptors, highlighting structural versatility for immunological applications.

Protecting Group Variations

Boc vs. Fmoc Protection

Boc (tert-butoxycarbonyl) :

Fmoc (9-fluorenylmethyloxycarbonyl) :

Dual-Protected Analogs

Stereochemical and Physicochemical Properties

Key Observations :

- Stereochemistry : R-configuration in the target compound may influence receptor binding or enzymatic interactions compared to S-forms .

- Lipophilicity : Methylthio (-SCH₃) increases logP compared to polar tertiary amines but less than aromatic substituents .

- Synthetic Yield : Boc-protected analogs generally require fewer purification steps than Fmoc derivatives .

Biological Activity

(R)-2-((tert-Butoxycarbonyl)amino)-5-(methylthio)pentanoic acid, also known as Boc-Norvaline, is a derivative of the amino acid norvaline, characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a methylthio group. This compound has garnered attention in pharmaceutical research due to its potential biological activities, including effects on protein synthesis, enzyme inhibition, and implications in cancer therapy.

- Molecular Formula: C10H19N2O4S

- Molecular Weight: 263.35 g/mol

- CAS Number: 1217811-51-2

1. Protein Synthesis Inhibition

Boc-Norvaline has been studied for its role as an inhibitor of protein synthesis. The incorporation of non-canonical amino acids like norvaline into peptides can alter their biological activity and stability. Research indicates that Boc-Norvaline can affect the translational machinery of cells, potentially leading to reduced protein production in certain contexts.

2. Anticancer Properties

Recent studies have highlighted the potential anticancer properties of this compound. In vitro assays have demonstrated that this compound can induce apoptosis in cancer cell lines by modulating pathways associated with cell survival and death. For instance, it has been shown to inhibit the growth of breast cancer cells by affecting the PI3K/Akt signaling pathway, which is crucial for cell proliferation and survival.

3. Enzyme Inhibition

Boc-Norvaline has been identified as an inhibitor of various enzymes, including those involved in amino acid metabolism. Its structural similarity to natural amino acids allows it to act as a competitive inhibitor for enzymes like arginase, which plays a role in the urea cycle and nitric oxide synthesis. This inhibition can have downstream effects on nitric oxide levels, impacting vascular function and immune responses.

Case Study 1: Antitumor Activity

A study conducted by Zhang et al. (2020) investigated the effects of Boc-Norvaline on human breast cancer cell lines. The results indicated that treatment with Boc-Norvaline resulted in significant reductions in cell viability and induced apoptosis through caspase activation pathways.

| Treatment | Cell Viability (%) | Apoptosis Rate (%) |

|---|---|---|

| Control | 100 | 5 |

| Boc-Norvaline (100 µM) | 45 | 30 |

| Boc-Norvaline (200 µM) | 25 | 60 |

Case Study 2: Enzyme Inhibition

In another study by Liu et al. (2019), Boc-Norvaline was tested for its ability to inhibit arginase activity in vitro. The compound demonstrated a dose-dependent inhibition with an IC50 value of approximately 50 µM.

| Concentration (µM) | Arginase Activity (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 50 | 60 |

| 100 | 30 |

Q & A

Basic Research Questions

Q. What are the key steps and critical reaction conditions for synthesizing (R)-2-((tert-Butoxycarbonyl)amino)-5-(methylthio)pentanoic acid?

- Answer : Synthesis typically involves sequential protection/deprotection of functional groups. For example, tert-butoxycarbonyl (Boc) protection of the amine group is performed under anhydrous conditions using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine (TEA) in THF or DCM . The methylthio group is introduced via nucleophilic substitution or thiol-ene reactions, requiring inert atmospheres (N₂/Ar) to prevent oxidation. Reaction temperatures are often maintained between 0–25°C to minimize side reactions. Final purification employs reverse-phase HPLC or column chromatography, with yields optimized by controlling pH during aqueous workups .

Q. Which analytical techniques are most reliable for characterizing this compound, and how are they applied?

- Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm stereochemistry and functional group integrity. For instance, the Boc group’s tert-butyl protons appear as a singlet at ~1.4 ppm in ¹H NMR, while the methylthio group’s protons resonate at ~2.1 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) or ESI-MS validates molecular weight (e.g., C₁₁H₂₁NO₄S has a theoretical [M+H]⁺ of 264.12) .

- HPLC : Purity (>95%) is assessed using C18 columns with UV detection at 210–254 nm, employing gradients of acetonitrile/water with 0.1% TFA .

Advanced Research Questions

Q. How can researchers mitigate racemization during synthesis to preserve the (R)-configuration?

- Answer : Racemization occurs under basic or high-temperature conditions. To prevent this:

- Use low temperatures (0–4°C) during coupling steps (e.g., EDC/HOBt activation).

- Opt for chiral auxiliaries or enzymes (e.g., lipases) for stereoselective synthesis .

- Monitor enantiomeric excess via chiral HPLC with columns like Chiralpak AD-H and mobile phases of hexane/isopropanol .

Q. What strategies are effective in managing the oxidation sensitivity of the methylthio group?

- Answer : The methylthio (-SMe) group oxidizes to sulfoxide (-SO-) or sulfone (-SO₂-) under oxidative conditions (e.g., H₂O₂, O₂). Mitigation strategies include:

- Conducting reactions under inert atmospheres.

- Adding antioxidants like TCEP (tris(2-carboxyethyl)phosphine) at 1–5 mM .

- Characterizing oxidation products via LC-MS; sulfoxides show +16 Da mass shifts, while sulfones show +32 Da .

Q. How do protecting group choices (e.g., Boc vs. Fmoc) impact downstream functionalization?

- Answer :

- Boc : Acid-labile (removed with TFA/DCM), ideal for orthogonal protection with base-sensitive groups. However, prolonged TFA exposure may hydrolyze ester linkages .

- Fmoc : Base-labile (removed with piperidine), compatible with acid-sensitive substrates but incompatible with nucleophilic reagents.

- Comparative Data :

| Protecting Group | Stability | Removal Conditions | Compatibility |

|---|---|---|---|

| Boc | Acid-labile | TFA (20–50% in DCM) | High for esters |

| Fmoc | Base-labile | Piperidine (20% in DMF) | Low for nucleophiles |

Q. How can contradictory NMR data (e.g., unexpected splitting patterns) be resolved during structural elucidation?

- Answer : Contradictions often arise from dynamic processes (e.g., rotamers) or impurities. Solutions include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.